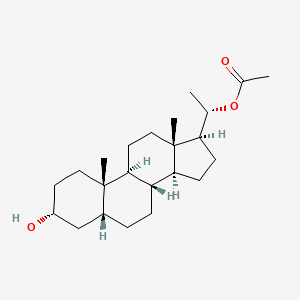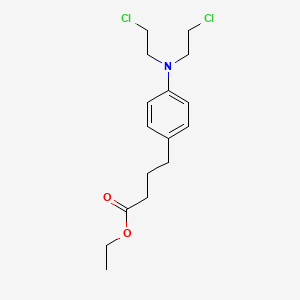
Cholest-4-en-3-one, 2-hydroxy-, (2b)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-4-en-3-one, 2-hydroxy-, (2b)- is a cholestanoid compound that is structurally characterized by a cholest-4-ene backbone substituted by a hydroxy group at position 2 and an oxo group at position 3. This compound is a significant intermediate in steroid chemistry and has various applications in the synthesis of steroid drugs and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be synthesized through several chemical methods. One common method involves the Oppenauer oxidation of cholesterol, which converts cholesterol to cholest-4-en-3-one. Another method is the acid-catalyzed isomerization of cholest-5-en-3-one. Additionally, pyridinium chlorochromate can be used to convert cholesterol to cholest-4-en-3-one .
Industrial Production Methods
Industrial production of cholest-4-en-3-one, 2-hydroxy-, (2b)- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus sp. in an aqueous/organic biphasic system. This method simplifies and accelerates the production process while ensuring high purity of the product. The enzymatic reaction system is optimized to produce cholest-4-en-3-one with a purity of 99.78%, which is then identified by nuclear magnetic resonance, mass spectroscopy, and infrared spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-4-en-3-one, 2-hydroxy-, (2b)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Cholesterol oxidase is commonly used to oxidize cholesterol to cholest-4-en-3-one.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like pyridinium chlorochromate for converting cholesterol to cholest-4-en-3-one.
Major Products Formed
The major products formed from these reactions include cholest-4-en-3-one and its derivatives, such as androst-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione, which are important intermediates in the synthesis of anabolic drugs and contraceptive hormones .
Wissenschaftliche Forschungsanwendungen
Cholest-4-en-3-one, 2-hydroxy-, (2b)- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various steroid drugs and other biologically active molecules.
Biology: It is used in studies related to cholesterol metabolism and its role in cellular processes.
Industry: The compound is used in the industrial production of steroid drugs and other pharmaceuticals.
Wirkmechanismus
Cholest-4-en-3-one, 2-hydroxy-, (2b)- exerts its effects through various molecular targets and pathways. For example, its derivative Olesoxime binds to components of the mitochondrial permeability transition pore, such as the voltage-dependent anion channel and the translocator protein 18 kDa, suggesting a potential mechanism for its neuroprotective activity . Additionally, cholesterol oxidase catalyzes the conversion of cholesterol to cholest-4-en-3-one, which can then undergo further transformations in steroid biosynthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be compared with other similar compounds, such as:
Cholest-4-en-3-one: A cholestanoid with an oxo group at position 3.
25-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 25.
26-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 26.
7α,25-dihydroxy-4-cholesten-3-one: A derivative with hydroxy groups at positions 7 and 25.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of cholest-4-en-3-one, 2-hydroxy-, (2b)- in its specific applications and effects.
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(2S,8S,9S,10R,13R,14S,17R)-2-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27+/m1/s1 |
InChI-Schlüssel |
NFZDPXCPUNTQJE-OLVJEDJDSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@H](C[C@]34C)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)




